N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a carboxamide group attached to a 3,4-dichlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 3-keto-naphthalene-2-carboxamide.
Reduction: Formation of N-(3,4-dichlorophenyl)-3-aminonaphthalene-2-carboxamide.
Substitution: Formation of N-(3-methoxy-4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
N-(3,4-dichlorophenyl)-4-aminobenzamide: Investigated for its potential as an anticancer agent.
N-(3,4-dichlorophenyl)-2-hydroxybenzamide: Studied for its anti-inflammatory effects.
Uniqueness
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of a naphthalene ring and a 3,4-dichlorophenyl moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-14-6-5-12(9-15(14)19)20-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHQCFBKYJMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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